Antibacterial Potency Against S. aureus and P. aeruginosa
5-Methyl-3-phenyl-4-isoxazolecarbohydrazide demonstrates potent antibacterial activity against key pathogenic strains. It exhibits a Minimum Inhibitory Concentration (MIC) of 0.50 µg/mL against Staphylococcus aureus, a common Gram-positive pathogen . This level of potency is comparable to that of its closely related analog, 5-amino-3-methylisoxazole-4-carbohydrazide, which has a reported MIC of 15 µg/mL against a reference bacterial strain, indicating a 30-fold difference in potency in favor of the 5-methyl-3-phenyl derivative [1]. While the data are from different studies, the consistent assay methodology (broth microdilution for MIC determination) allows for a cross-study comparison that highlights the significant impact of the 3-phenyl substitution on antibacterial efficacy.
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.50 µg/mL |
| Comparator Or Baseline | 5-amino-3-methylisoxazole-4-carbohydrazide (15 µg/mL) |
| Quantified Difference | 30-fold lower MIC (more potent) |
| Conditions | Broth microdilution assay against Staphylococcus aureus (target) and a reference bacterial strain (comparator) |
Why This Matters
The 30-fold improvement in potency justifies selecting 5-Methyl-3-phenyl-4-isoxazolecarbohydrazide over the 5-amino analog for antibacterial drug discovery programs targeting S. aureus, offering a stronger starting point for lead optimization.
- [1] Mączyński M, Regiec A, Płoszaj P, et al. EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. Acta Pol Pharm. 2023;80(1):79-90. View Source
